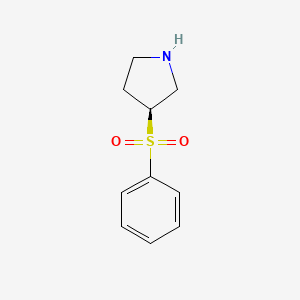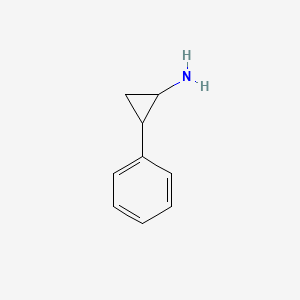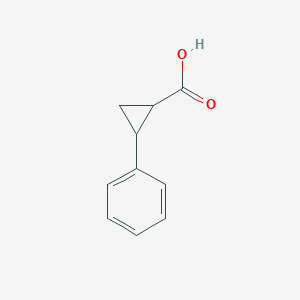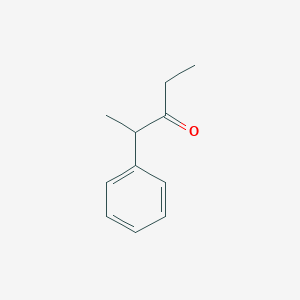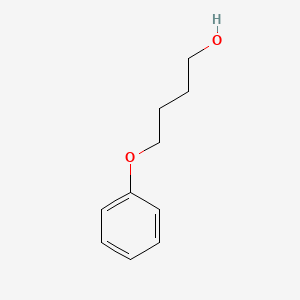
2-Chloro-3',5'-dimethyl-4'-methoxybenzophenone
Übersicht
Beschreibung
The compound of interest, 2-Chloro-3',5'-dimethyl-4'-methoxybenzophenone, is a chlorinated benzophenone derivative with methoxy and methyl groups as substituents. Benzophenones are a class of organic compounds that are commonly used as intermediates in organic synthesis, UV stabilizers in plastics, and sometimes as flavoring agents or perfumes. The presence of chlorine and methoxy groups on the benzophenone skeleton can significantly alter its chemical and physical properties, as well as its reactivity in various chemical reactions .
Synthesis Analysis
The synthesis of chlorinated benzophenone derivatives is not directly discussed in the provided papers. However, similar compounds are synthesized through various methods, including photochemical reactions. For instance, irradiation of certain alpha-chloroacetophenones leads to the formation of indanone derivatives and lactones through a process involving 1,5-hydrogen migration and cyclization of photoenols . Although the exact synthesis of 2-Chloro-3',5'-dimethyl-4'-methoxybenzophenone is not detailed, similar photochemical methods or chlorination reactions could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of chlorinated benzophenone derivatives can be complex, with the potential for various conformations. X-ray crystallography is a common technique used to determine the precise structure of such molecules. For example, an X-ray study of a related compound with a chloro and methoxy substituent revealed a trigonal-bipyramidal coordination around the silicon atom, indicating a complex molecular geometry . This suggests that 2-Chloro-3',5'-dimethyl-4'-methoxybenzophenone could also exhibit an intricate molecular structure, which could be studied using similar techniques.
Chemical Reactions Analysis
Chlorinated benzophenones can participate in a range of chemical reactions. The presence of a chloro group can make the compound susceptible to nucleophilic substitution reactions, as observed with other chlorinated aromatic compounds . The methoxy group can also influence the reactivity of the benzophenone, potentially leading to the formation of various products under different reaction conditions. For example, exhaustive photolysis of certain acetophenones in methanol can lead to the formation of acetals . These findings suggest that 2-Chloro-3',5'-dimethyl-4'-methoxybenzophenone could undergo similar reactions, depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzophenones can be analyzed using techniques such as high-performance liquid chromatography (HPLC). HPLC methods have been established for the quantitative and qualitative analysis of similar compounds, providing information on their stability, purity, and behavior in various solvents . The presence of substituents like chloro and methoxy groups can influence properties such as solubility, melting point, and reactivity. The exact properties of 2-Chloro-3',5'-dimethyl-4'-methoxybenzophenone would need to be determined experimentally using these analytical techniques.
Wissenschaftliche Forschungsanwendungen
Photochemical Applications
The compound 2-Chloro-3',5'-dimethyl-4'-methoxybenzophenone has been investigated for its photochemical properties. For instance, the irradiation of related 2-(alkoxymethyl)-5-methyl-alpha-chloroacetophenones in dry, nonnucleophilic solvents leads to the formation of 3-alkoxy-6-methylindan-1-ones in high yields. This process involves a 1,5-hydrogen migration from the lowest triplet excited state of the acetophenones and subsequent cyclization of the resulting photoenols. Such reactions exhibit remarkable selectivity, highlighting their potential utility in synthetic organic chemistry (Plíštil et al., 2006).
Environmental Stability and By-products
Research has also focused on the stability of UV filters, including compounds structurally related to 2-Chloro-3',5'-dimethyl-4'-methoxybenzophenone, in chlorinated water. Studies have shown that certain UV filters react with free chlorine, leading to the formation of halogenated by-products. The reaction rates and pathways depend on factors like the UV filter structure, chlorine concentration, water pH, and the presence of bromide traces. This research is crucial for understanding the environmental fate and potential impact of these chemicals (Negreira et al., 2008).
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-10-8-12(9-11(2)16(10)19-3)15(18)13-6-4-5-7-14(13)17/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRCCHOQOXCVDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801203203 | |
| Record name | (2-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801203203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3',5'-dimethyl-4'-methoxybenzophenone | |
CAS RN |
951884-41-6 | |
| Record name | (2-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801203203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



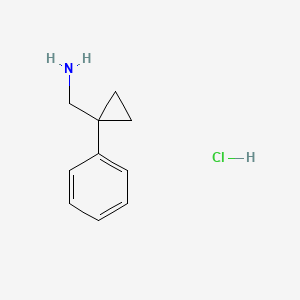

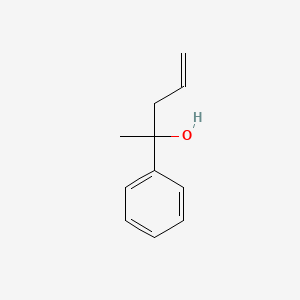
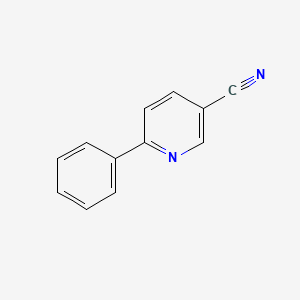


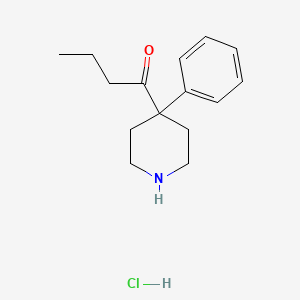

![1-[1-(2-Phenylethyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B3023636.png)
